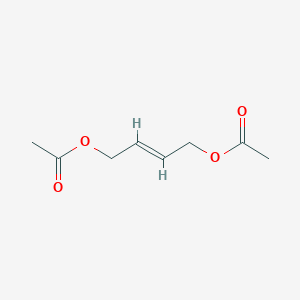

But-2-ene-1,4-diyl diacetate

Description

Properties

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Palladium-Catalyzed Synthesis of Substituted (Z)-But-2-ene-1,4-diyl Diacetates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted (Z)-But-2-ene-1,4-diyl diacetates are valuable synthetic intermediates, prized for their specific stereochemistry which can be crucial in the synthesis of complex molecules and pharmacologically active compounds. The thermodynamically less stable (Z)-alkene geometry presents a unique synthetic challenge. This guide provides a comprehensive overview of the palladium-catalyzed methodologies developed to address this challenge, focusing on the synthesis of these important building blocks. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the scope and limitations of various approaches, and provide a detailed experimental protocol for a representative transformation.

Introduction: The Significance of (Z)-Alkene-1,4-diol Derivatives

The 1,4-diol moiety embedded in a (Z)-alkene backbone is a key structural motif in a variety of natural products and pharmaceutical agents. The specific spatial arrangement of the functional groups in these molecules is often critical for their biological activity. However, the synthesis of 1,4-hetero-bifunctionalized (Z)-alkenes is a significant challenge due to issues of regio- and stereoselectivity.[1] The development of robust and stereoselective methods for the synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates provides a powerful tool for accessing these complex molecular architectures. These diacetates can be further elaborated, for instance, through enzymatic mono-deacylation to yield valuable monoester intermediates.[2]

Palladium-Catalyzed Approaches to (Z)-But-2-ene-1,4-diyl Diacetates

Palladium catalysis has emerged as a premier tool for the selective formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing substituted (Z)-But-2-ene-1,4-diyl diacetates, several palladium-catalyzed strategies have been developed, primarily revolving around the 1,4-diacetoxylation of 1,3-dienes or the functionalization of pre-existing butene scaffolds.

Palladium-Catalyzed 1,4-Diacetoxylation of 1,3-Dienes

A prominent method for the synthesis of but-2-ene-1,4-diyl diacetates involves the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes.[3][4] This transformation allows for the direct installation of two acetate groups across the diene system. The stereochemical outcome of this reaction, whether it yields the (Z) or (E) isomer, is highly dependent on the catalyst system, ligands, and reaction conditions.

The general mechanism for this process is believed to involve the formation of a π-allylpalladium intermediate.[5][6] The reaction is initiated by the coordination of the Pd(0) or Pd(II) catalyst to the 1,3-diene. Subsequent steps involving nucleophilic attack of acetate and reductive elimination or further oxidative functionalization lead to the final diacetate product. Controlling the stereochemistry to favor the (Z)-isomer requires careful tuning of the electronic and steric properties of the ligands on the palladium center.

Synthesis from But-2-yne-1,4-diyl Diacetate

An alternative and effective strategy involves the palladium-catalyzed addition of organoboronic acids to but-2-yne-1,4-diyl diacetate.[2] This method allows for the introduction of a substituent at the 2-position of the butene backbone while simultaneously establishing the desired (Z)-alkene geometry.

This reaction proceeds via a syn-carbopalladation of the alkyne, followed by protodepalladation or another terminating step that preserves the stereochemistry of the newly formed double bond. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivities.

The Catalytic Cycle: A Mechanistic Overview

Understanding the catalytic cycle is paramount for optimizing reaction conditions and troubleshooting experimental challenges. The palladium-catalyzed synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates from 1,3-dienes generally follows the key steps outlined below. This mechanism is an adaptation of the well-established Tsuji-Trost reaction manifold.[5][6][7]

Figure 1. Generalized catalytic cycle for the palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes.

Causality Behind Mechanistic Steps:

-

Coordination: The catalytically active Pd(0) species coordinates to the π-system of the 1,3-diene.

-

Oxidative Addition: The palladium center undergoes oxidative addition to form a π-allylpalladium(II) intermediate. This is a critical step where the initial stereochemical information can be set.

-

Nucleophilic Attack: An acetate nucleophile attacks the π-allyl complex. The regioselectivity and stereoselectivity of this attack are influenced by the ligands on the palladium and the nature of the substrate.[8] For the formation of the 1,4-diacetate, two sequential nucleophilic attacks are required, often facilitated by an external oxidant to regenerate the active catalytic species or to facilitate the second functionalization. The stereochemistry of the final product is determined by whether the nucleophilic attacks proceed through a syn or anti pathway relative to the palladium center.

Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Substituted (Z)-But-2-ene-1,4-diyl Diacetates

This section provides a detailed, step-by-step methodology for a representative synthesis of a 2-substituted (Z)-But-2-ene-1,4-diyl diacetate via the palladium-catalyzed addition of an alkylboronic acid to but-2-yne-1,4-diyl diacetate.[2]

Materials and Reagents

-

But-2-yne-1,4-diyl diacetate

-

Alkylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene (anhydrous)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Experimental Workflow

Figure 2. Step-by-step experimental workflow for the synthesis.

Detailed Procedure

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add but-2-yne-1,4-diyl diacetate (1.0 mmol), the corresponding alkylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Under the inert atmosphere, add anhydrous toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Substrate Scope and Yields

The palladium-catalyzed synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates has been shown to be applicable to a range of substrates. The table below summarizes representative yields for the synthesis from alkylboronic acids and but-2-yne-1,4-diyl diacetate.[2]

| Entry | Alkylboronic Acid (R) | Yield (%) |

| 1 | Phenyl | 67 |

| 2 | 4-Methylphenyl | 65 |

| 3 | 4-Methoxyphenyl | 58 |

| 4 | 4-Chlorophenyl | 49 |

| 5 | 2-Methylphenyl | 14 |

| 6 | Vinyl | 31 |

Observations and Insights:

-

The reaction generally proceeds in moderate to good yields for a variety of arylboronic acids.

-

Electron-donating and electron-withdrawing substituents on the aromatic ring are tolerated.

-

Steric hindrance, as seen with the 2-methylphenylboronic acid, can significantly decrease the reaction yield.

-

Substrates containing other reactive functional groups, such as vinyl groups, may lead to lower yields due to potential side reactions like polymerization.

Conclusion and Future Outlook

The palladium-catalyzed synthesis of substituted (Z)-But-2-ene-1,4-diyl diacetates represents a significant advancement in stereoselective synthesis. These methods provide reliable access to valuable building blocks for the construction of complex molecules in the fields of natural product synthesis and drug discovery. The versatility of palladium catalysis, particularly the ability to tune reactivity and selectivity through ligand design, continues to drive innovation in this area.[8][9]

Future research will likely focus on expanding the substrate scope, improving the efficiency for sterically hindered and electronically challenging substrates, and developing enantioselective variants of these reactions. The development of more active and robust catalyst systems will undoubtedly open new avenues for the application of these important synthetic intermediates.

References

-

Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and... - ResearchGate. Available at: [Link]

-

Hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 in the presence of PPL a). - ResearchGate. Available at: [Link]

-

Chemo‐, Regio‐ and Stereoselective Preparation of (Z)‐2‐Butene‐1,4‐Diol Monoesters via Pd‐Catalyzed Decarboxylative Acyloxylation | Request PDF. - ResearchGate. Available at: [Link]

-

Palladium(0)-Catalyzed Difunctionalization of 1,3-Dienes: From Racemic to Enantioselective. - ResearchGate. Available at: [Link]

-

Tsuji–Trost reaction - Wikipedia. Available at: [Link]

-

Hydrolysis of 2-aryl-2-butene-1,4-diyl diacetates 2a-2g in the presence of PPL a. - ResearchGate. Available at: [Link]

-

Stereo- and regioselective palladium-catalyzed 1,4-diacetoxylation of 1,3-dienes | The Journal of Organic Chemistry. - ACS Publications. Available at: [Link]

-

Regioselective Acetylation of 2-Aryl-2-butene-1,4-diols and Hydrolysis of Their Diacetates Using Porcine Pancreas Lipase. - ResearchGate. Available at: [Link]

-

Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. - PMC. Available at: [Link]

-

Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. - PubMed Central. Available at: [Link]

-

Tsuji–Trost reaction - Grokipedia. Available at: [Link]

-

Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. - SciSpace. Available at: [Link]

-

Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. - PubMed. Available at: [Link]

-

The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2... - ResearchGate. Available at: [Link]

-

Palladium-catalyzed 1,4-difunctionalization of butadiene to form skipped polyenes. - Semantic Scholar. Available at: [Link]

-

Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV. Available at: [Link]

-

Palladium Catalyzed Intermolecular Aminoacetoxylation of Alkenes and the Influence of PhI(OAc)2 on Aminopalladation Stereoselectivity. - PMC - NIH. Available at: [Link]

-

(2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc. Available at: [Link]

-

Synthesis of Diols by Dihydroxylation of Alkenes. - YouTube. Available at: [Link]

-

The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters. - MDPI. Available at: [Link]

-

1,4-Diene synthesis by allylation or C-C coupling. - Organic Chemistry Portal. Available at: [Link]

-

But-2-ene-1,4-diyl diacetate | C8H12O4 | CID 638131. - PubChem. Available at: [Link]

-

Tsuji-Trost Reaction Trost Allylation. - Organic Chemistry Portal. Available at: [Link]

-

Palladium-Catalyzed Arylation of the THP Derivative of (Z)-2-Butene-1,4-diol with Arenediazonium Salts and the Synthesis of β-Aryl-γ-butyrolactones | Request PDF. - ResearchGate. Available at: [Link]

-

Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water. - PMC - NIH. Available at: [Link]

-

The Tsuji–Trost Reaction and Related Carbon–Carbon Bond Formation Reactions: Overview of the Palladium–Catalyzed Carbon–Corbon Bond Formation via π‐Allylpalladium and Propargylpalladium Intermediates. - ResearchGate. Available at: [Link]

-

Palladium-catalyzed three-component radical-polar crossover carboamination of 1,3-dienes or allenes with diazo esters and amines. - PMC - PubMed Central. Available at: [Link]

-

Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. - ResearchGate. Available at: [Link]

-

Conversion of 1-alkenes into 1,4-diols through an auxiliary-mediated formal homoallylic C–H oxidation. - NIH. Available at: [Link]

-

Palladium-catalysed enantioselective diacetoxylation of terminal alkenes. - ResearchGate. Available at: [Link]

-

Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. - NIH. Available at: [Link]

-

Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. - PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diacetoxylation of 1,3-butadiene (Journal Article) | OSTI.GOV [osti.gov]

- 5. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 6. Tsuji-Trost Reaction [organic-chemistry.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

1H and 13C NMR spectral data of (E)-But-2-ene-1,4-diyl diacetate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (E)-But-2-ene-1,4-diyl diacetate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of (E)-But-2-ene-1,4-diyl diacetate, a key bifunctional building block in organic synthesis. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we present a definitive spectral signature of the molecule. This document is intended for researchers and scientists in drug development and chemical synthesis, offering field-proven insights into spectral acquisition and interpretation, thereby ensuring the compound's structural integrity and purity.

Introduction: The Significance of (E)-But-2-ene-1,4-diyl diacetate

(E)-But-2-ene-1,4-diyl diacetate, also known as (E)-1,4-diacetoxy-2-butene, is a valuable C4 symmetric building block. Its structure features a central carbon-carbon double bond with trans stereochemistry, flanked by two allylic acetate functional groups. This specific arrangement allows for diverse chemical transformations, making it a precursor in the synthesis of various complex molecules, including natural products and pharmaceutical agents.

Given its reactivity and the critical importance of its stereochemistry, rigorous structural verification is paramount. NMR spectroscopy provides the most powerful method for this purpose, offering detailed information about the molecular framework, atom connectivity, and stereochemical arrangement.[2] This guide explains the causality behind the observed spectral features, providing a self-validating framework for the identification of (E)-But-2-ene-1,4-diyl diacetate.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

The acquisition of a high-quality NMR spectrum is foundational to accurate structural analysis. The following protocol outlines the standard, field-proven methodology.

NMR Sample Preparation

A well-prepared sample is critical for obtaining sharp, well-resolved spectra. The primary goal is a homogeneous solution free from particulate matter and paramagnetic impurities.[3]

-

Analyte Weighing: Accurately weigh 5-25 mg of (E)-But-2-ene-1,4-diyl diacetate for ¹H NMR, and 10-50 mg for ¹³C NMR, into a clean, dry vial.[3][4] The higher concentration for ¹³C NMR is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

-

Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.[3][5] Chloroform-d (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal. The use of a deuterated solvent is crucial to avoid large, overwhelming solvent signals in ¹H NMR spectra.[1][5] The deuterium signal is also used by the spectrometer for field-frequency locking, which stabilizes the magnetic field.

-

Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved. A clear, particle-free solution is essential for magnetic field homogeneity.[3][5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. If any particulates are present, filter the solution through a small plug of cotton wool in the pipette.[5]

-

Referencing (Optional): While the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) is commonly used for spectral calibration, tetramethylsilane (TMS) can be added as an internal standard for a precise reference at δ = 0.00 ppm.[1][6]

Data Acquisition Parameters

These parameters are typical for a modern 400-600 MHz NMR spectrometer.

-

Spectrometer: 400 MHz FT-NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 298 K (25 °C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse (zg30)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay (d1): 1-2 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2 seconds

-

Number of Scans: 1024 or more, depending on concentration.

-

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of (E)-But-2-ene-1,4-diyl diacetate is elegantly simple due to the molecule's C₂ symmetry. This symmetry renders the two methyl groups, the two methylene groups, and the two olefinic protons chemically equivalent, resulting in only three distinct signals.

Figure 1: Structure of (E)-But-2-ene-1,4-diyl diacetate with proton environments labeled.

Spectral Interpretation

-

Signal a (Olefinic Protons, =CH): The two protons on the double bond are chemically equivalent. They appear as a single signal in the olefinic region. Due to coupling with the adjacent methylene (CH₂) protons, this signal is expected to be a multiplet, often appearing as a triplet or a more complex pattern depending on the coupling constants. Its chemical shift is typically found around δ 5.7-5.8 ppm . The downfield shift is characteristic of protons attached to sp² hybridized carbons.[7]

-

Signal b (Methylene Protons, -CH₂-O-): The four protons of the two equivalent methylene groups appear as a single signal. These protons are in an allylic position and are also attached to an electronegative oxygen atom, both of which cause significant deshielding. The signal typically appears around δ 4.6-4.7 ppm . It will be split into a doublet by the adjacent olefinic proton.[8]

-

Signal c (Methyl Protons, -C(=O)CH₃): The six protons of the two equivalent acetate methyl groups give rise to a single, sharp peak. Being relatively far from electronegative atoms, this signal appears the most upfield, typically around δ 2.0-2.1 ppm . As there are no adjacent protons, this signal is a singlet.

Data Summary: ¹H NMR

| Signal Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | =CH - | ~ 5.75 | Multiplet (m) | 2H |

| b | -CH₂ -O- | ~ 4.65 | Doublet (d) | 4H |

| c | -COCH₃ | ~ 2.08 | Singlet (s) | 6H |

Analysis of the ¹³C NMR Spectrum

In proton-decoupled ¹³C NMR, each unique carbon environment produces a single peak. The symmetry of (E)-But-2-ene-1,4-diyl diacetate means there are only four distinct carbon environments.

Spectral Interpretation

-

Carbonyl Carbon (C=O): The carbon atom of the ester carbonyl group is the most deshielded due to the strong electron-withdrawing effect of the two oxygen atoms. It appears far downfield, typically in the range of δ 170-171 ppm .[9]

-

Olefinic Carbon (=CH): The sp² hybridized carbons of the double bond appear in the alkene region of the spectrum. Their chemical shift is typically around δ 128-129 ppm .[10]

-

Methylene Carbon (-CH₂-O-): This sp³ hybridized carbon is attached to an electronegative oxygen atom, causing a downfield shift compared to a standard alkane carbon. It is typically found around δ 65-66 ppm .[10]

-

Methyl Carbon (-CH₃): The carbon of the acetate's methyl group is the most shielded and appears furthest upfield, typically around δ 20-21 ppm .[9]

Data Summary: ¹³C NMR

| Assignment | Chemical Shift (δ, ppm) |

| C =O | ~ 170.5 |

| =C H- | ~ 128.5 |

| -C H₂-O- | ~ 65.5 |

| -COC H₃ | ~ 20.8 |

Structural Verification Workflow

The process of confirming the structure of (E)-But-2-ene-1,4-diyl diacetate is a self-validating system where theoretical predictions are matched against experimental data. A mismatch at any stage would invalidate the structural assignment and suggest the presence of impurities, an incorrect isomer, or a different compound entirely.

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. longdom.org [longdom.org]

- 3. organomation.com [organomation.com]

- 4. scribd.com [scribd.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of But-2-ene-1,4-diyl diacetate

This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of But-2-ene-1,4-diyl diacetate. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and chemical analysis. This document will delve into the primary fragmentation pathways, offering mechanistic insights grounded in established principles of mass spectrometry.

Introduction: The Significance of Fragmentation Patterns

In mass spectrometry, the fragmentation pattern of a molecule is a unique fingerprint that provides invaluable structural information.[1] When a molecule is ionized, typically by electron impact, the resulting molecular ion is often energetically unstable and undergoes a series of bond cleavages and rearrangements to form smaller, more stable fragment ions.[1] The analysis of the mass-to-charge ratio (m/z) of these fragments allows for the deduction of the original molecular structure. This compound (C₈H₁₂O₄), with a molecular weight of 172.18 g/mol , presents a characteristic fragmentation pattern dominated by cleavages related to its ester functional groups and the unsaturation in its carbon backbone.[2][3]

The Molecular Ion and Key Fragment Ions

Under electron ionization, this compound will form a molecular ion ([M]⁺˙) at m/z 172. While the molecular ion peak may be observed, it is often of low intensity for aliphatic esters. The fragmentation of this molecular ion leads to several characteristic peaks. The most significant peaks in the mass spectrum of this compound are observed at m/z 43, 70, and 112.[2]

Table 1: Prominent Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Notes |

| 172 | [C₈H₁₂O₄]⁺˙ | Molecular Ion |

| 112 | [C₆H₈O₂]⁺˙ | Loss of acetic acid (CH₃COOH) |

| 70 | [C₄H₆O]⁺˙ | Loss of an acetoxy radical and ketene |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Primary Fragmentation Pathways

The fragmentation of this compound is governed by the presence of two ester functional groups. The primary fragmentation mechanisms include alpha-cleavage and rearrangements involving the loss of neutral molecules.[4][5]

Formation of the Base Peak: The Acetyl Cation (m/z 43)

The most abundant ion in the spectrum, the base peak, is the acetyl cation ([CH₃CO]⁺) at m/z 43. This highly stable acylium ion is formed through a classic alpha-cleavage adjacent to the carbonyl group of one of the ester functionalities.[4][5]

Caption: Formation of the acetyl cation (m/z 43).

Loss of Acetic Acid (m/z 112)

A significant fragmentation pathway involves the rearrangement and elimination of a neutral molecule of acetic acid (CH₃COOH, 60 Da) from the molecular ion. This is a common fragmentation for esters and leads to the formation of an ion at m/z 112. This process is often a charge-site initiated reaction.

Caption: Formation of the m/z 112 ion.

Formation of the Ion at m/z 70

The formation of the ion at m/z 70 can be rationalized through a multi-step fragmentation process. This likely begins with the cleavage of an acetoxy radical (·OCOCH₃, 59 Da) followed by the loss of a ketene molecule (CH₂=C=O, 42 Da) from the resulting intermediate.

Proposed Fragmentation Mechanism

The following diagram illustrates the proposed fragmentation pathways for this compound under electron ionization.

Caption: Proposed fragmentation pathways of this compound.

Experimental Protocol: Acquiring the Mass Spectrum

The following is a generalized protocol for obtaining the electron ionization mass spectrum of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

Sample Preparation:

-

Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the solution into the GC-MS system.

Conclusion

The mass spectrometry fragmentation pattern of this compound is characterized by distinct cleavage pathways related to its ester functional groups. The dominant fragments at m/z 43, 70, and 112 provide clear structural markers. Understanding these fragmentation mechanisms is crucial for the confident identification and structural elucidation of this and related compounds in complex matrices. The interplay of alpha-cleavages and neutral losses provides a robust analytical fingerprint for this molecule.

References

-

This compound | C8H12O4 | CID 638131 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]

-

2-Butene-1,4-diol, diacetate - NIST WebBook. (n.d.). Retrieved January 13, 2026, from [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 13, 2026, from [Link]

-

Studies of structure and mechanism in acetonitrile chemical ionization tandem mass spectrometry of polyunsaturated fatty acid methyl esters - PubMed. (n.d.). Retrieved January 13, 2026, from [Link]

-

Proposed EI mass spectral fragmentation patterns of 3-CP dipalmitate (isomer 6) (see also Table 3). - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

-

Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchGate. (n.d.). Retrieved January 13, 2026, from [Link]

Sources

An In-depth Technical Guide to the FTIR Analysis of Acetate Groups in But-2-ene-1,4-diyl diacetate

This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as applied to the analysis of the acetate functional groups in But-2-ene-1,4-diyl diacetate. It is intended for researchers, scientists, and professionals in drug development who are seeking a deeper understanding of this powerful analytical technique.

Introduction: The Role of FTIR in Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification and characterization of organic and, in some cases, inorganic materials.[1] The power of FTIR lies in its ability to probe the vibrational energy states of molecular bonds.[2] When a molecule is exposed to infrared radiation, specific frequencies of light are absorbed, causing the bonds within the molecule to vibrate, either by stretching or bending.[3][4] The pattern of absorption is unique to the molecule and its constituent functional groups, providing a "molecular fingerprint" that is invaluable for structural elucidation.[4]

The acetate functional group, with its characteristic carbonyl (C=O) and carbon-oxygen (C-O) single bonds, exhibits distinct and well-defined absorption bands in the infrared spectrum. This makes FTIR an ideal tool for its identification and for studying its chemical environment within a molecule such as this compound.

Theoretical Framework: Vibrational Modes of the Acetate Group

The infrared spectrum of an acetate-containing compound is dominated by the vibrational modes of the ester functional group. The key absorptions to consider are:

-

Carbonyl (C=O) Stretching: This is typically the most intense and easily identifiable band in the spectrum of an ester. For aliphatic esters, this stretching vibration occurs in the range of 1750-1735 cm⁻¹.[5] The presence of conjugation, such as a carbon-carbon double bond adjacent to the carbonyl group, can lower this frequency to the 1730-1715 cm⁻¹ range.[5] Conversely, if a double bond is located on the alkoxy (-OR) portion of the ester, a shift to a higher wavenumber is observed.[6] In this compound, the double bond is not directly conjugated with the carbonyl groups, so the C=O stretching frequency is expected to be in the typical aliphatic ester range.

-

Carbon-Oxygen (C-O) Stretching: Esters exhibit two distinct C-O stretching vibrations. These appear as two or more strong bands in the region of 1300-1000 cm⁻¹.[5][6] The band at the higher wavenumber (around 1300-1200 cm⁻¹) is generally associated with the C-O bond adjacent to the carbonyl group, while the band at the lower wavenumber (around 1150-1000 cm⁻¹) corresponds to the O-R portion of the ester.

-

Methyl (CH₃) Group Vibrations: The acetate group also contains a methyl group, which will give rise to characteristic C-H stretching and bending vibrations. The C-H stretching vibrations are typically observed in the 3000-2850 cm⁻¹ region.[3]

Experimental Protocol: Acquiring the FTIR Spectrum of this compound

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of liquid this compound. The choice of sampling technique is crucial for obtaining reliable data.

Methodology: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a widely used sampling technique for both liquid and solid samples due to its minimal sample preparation requirements.[7]

Step-by-Step Protocol:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Perform a background scan to account for atmospheric water and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[8]

-

Allow the solvent to fully evaporate.

-

-

Sample Application:

-

Data Acquisition:

-

Initiate the sample scan.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Set the spectral resolution to 4 cm⁻¹.

-

-

Post-Acquisition:

-

Clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Alternative Methodology: Transmission using Salt Plates

For a more traditional approach, a liquid sample can be analyzed using transmission spectroscopy with salt plates (e.g., NaCl or KBr).[7][9]

Step-by-Step Protocol:

-

Instrument Preparation: As described for the ATR method.

-

Sample Preparation:

-

Data Acquisition:

-

Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum using the same parameters as the ATR method.

-

-

Post-Acquisition:

-

Disassemble the salt plates and clean them thoroughly with a dry, non-polar solvent (e.g., chloroform or dichloromethane). Do not use water or alcohols as they will dissolve the salt plates. [9]

-

Store the clean plates in a desiccator.

-

Data Interpretation and Analysis

The resulting FTIR spectrum of this compound should be carefully analyzed to identify the characteristic absorption bands of the acetate groups.

Expected Characteristic Absorption Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~3080 | =C-H Stretch (alkene) | Medium |

| 2990-2850 | C-H Stretch (alkane) | Medium-Strong |

| 1750-1735 | C=O Stretch (ester) | Strong, Sharp |

| 1680-1640 | C=C Stretch (alkene) | Medium |

| 1470-1430 | CH₂ Scissoring | Medium |

| 1385-1365 | CH₃ Symmetric Bend | Medium |

| 1300-1200 | C-O Stretch (acyl-oxygen) | Strong |

| 1150-1000 | C-O Stretch (alkyl-oxygen) | Strong |

This table summarizes the expected vibrational frequencies based on established literature values for similar functional groups.[3][5][6][12]

Visualizing the FTIR Analysis Workflow

The following diagram illustrates the logical flow of an FTIR analysis experiment.

Caption: A flowchart outlining the key stages of FTIR analysis.

Quantitative Analysis Considerations

While FTIR is predominantly a qualitative technique, it can be employed for quantitative analysis.[2][13] This is typically achieved by creating a calibration curve based on Beer's Law, which relates the absorbance of a specific peak to the concentration of the analyte.[13] For this compound, the strong and sharp C=O stretching band would be the most suitable for quantitative measurements. The area of this peak is often more reliable than its height for quantitative purposes.

Conclusion

FTIR spectroscopy is an indispensable tool for the analysis of the acetate groups in this compound. By understanding the theoretical basis of the vibrational modes of the ester functional group and following a robust experimental protocol, researchers can obtain high-quality spectra that provide valuable insights into the molecular structure. The characteristic C=O and C-O stretching bands serve as reliable markers for the presence and chemical environment of the acetate moieties.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Department of Chemistry. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. Department of Chemistry. Retrieved from [Link]

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

Reddit. (2013). Is it possible to identify an ester accurately using IR spectroscopy?. r/chemistry. Retrieved from [Link]

-

Ibrahim, M., & Koglin, E. (2004). Vibrational Spectroscopic Study of Acetate Group. Acta Chimica Slovenica, 51(3), 453-460. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2014). Vibrational Spectroscopic Study of Acetate Group. Retrieved from [Link]

-

Gelfand, M. S., et al. (2016). Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples. MethodsX, 3, 133-145. Retrieved from [Link]

-

ResearchGate. (2004). Infrared spectrum of acetate group in case of acetic acid solution. Retrieved from [Link]

-

LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

Singh, S., & Rai, J. (1982). Vibrational spectra and thermodynamic functions of allyl acetate. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91(3), 201-209. Retrieved from [Link]

-

Studylib. (n.d.). Quantitative Analysis by FTIR. Retrieved from [Link]

-

D'Amelia, R. P., et al. (2016). Quantitative Analysis of Copolymers and Blends of Polyvinyl Acetate (PVAc) Using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA). World Journal of Chemical Education, 4(2), 25-31. Retrieved from [Link]

-

ResearchGate. (2021). (a) FTIR spectra of neat isopropyl acetate (green trace), p-CH3 in.... Retrieved from [Link]

-

ResearchGate. (2017). Quantitative analysis of cellulose acetate with high degree of substitution by FTIR and its application. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Quantitative analysis of cellulose acetate with a high degree of substitution by FTIR and its application. Analytical Methods. Retrieved from [Link]

-

YouTube. (2014). Organic Chemistry Research Using FTIR Spectroscopy. Retrieved from [Link]

-

Optik & Mechatronik-Rapid Communications. (2012). Spectra and normal coordinate analysis of poly vinyl acetate. Retrieved from [Link]

-

ResearchGate. (2023). FTIR spectra of PBF, poly(but‐2‐ene‐1,4‐diyl furanoate), and.... Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Butene-1,4-diol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Simple, fast, and accurate methodology for quantitative analysis using Fourier transform infrared spectroscopy, with bio-hybrid fuel cell examples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciepub.com [sciepub.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. IR Spectrum: Esters [quimicaorganica.org]

- 7. jascoinc.com [jascoinc.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. researchgate.net [researchgate.net]

- 10. eng.uc.edu [eng.uc.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. studylib.net [studylib.net]

Physical and chemical properties of cis- and trans-But-2-ene-1,4-diyl diacetate

An In-Depth Technical Guide to the Physical and Chemical Properties of cis- and trans-But-2-ene-1,4-diyl diacetate

Introduction

In the landscape of synthetic organic chemistry, the strategic selection of foundational molecules is a critical determinant of experimental success. Among the array of versatile C4 building blocks, the geometric isomers cis- and trans-but-2-ene-1,4-diyl diacetate stand out for their distinct reactivity profiles and synthetic utility. These compounds, which are the diacetate esters of their corresponding diols, serve as pivotal intermediates in the synthesis of polymers, fine chemicals, and complex molecular architectures.

The fundamental difference between the cis (or Z) and trans (or E) isomers lies in the spatial orientation of the acetoxymethyl groups across the central carbon-carbon double bond. This seemingly subtle stereochemical variation imparts significant differences in their thermodynamic stability, physical properties, and chemical reactivity. Consequently, one isomer may be highly effective in a transformation where the other is practically inert.

This technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, comparative analysis of the physical and chemical properties of cis- and trans-but-2-ene-1,4-diyl diacetate. By elucidating the causality behind their divergent behaviors and providing field-proven experimental insights, this document aims to empower chemists to make informed, strategic decisions in the design and execution of synthetic routes.

Molecular Structure and Stereochemistry

The defining characteristic of but-2-ene-1,4-diyl diacetate is the presence of a C=C double bond at the C2 position, which gives rise to geometric isomerism.

-

cis-(Z)-But-2-ene-1,4-diyl diacetate: In this isomer, the acetoxymethyl groups (-CH₂OAc) are positioned on the same side of the double bond. This arrangement leads to steric strain, making the cis isomer the less thermodynamically stable of the two.[1]

-

trans-(E)-But-2-ene-1,4-diyl diacetate: Here, the acetoxymethyl groups are located on opposite sides of the double bond. This configuration minimizes steric hindrance, resulting in a more stable molecule.[1]

Caption: Chemical structures of cis and trans isomers.

Comparative Physical Properties

The differences in molecular geometry directly influence the macroscopic physical properties of the isomers. The greater polarity and less efficient crystal packing of the cis isomer often result in a lower melting point and different boiling characteristics compared to the more symmetrical trans isomer.

| Property | cis-But-2-ene-1,4-diyl diacetate | trans-But-2-ene-1,4-diyl diacetate |

| Synonyms | (Z)-But-2-ene-1,4-diyl diacetate, cis-1,4-Diacetoxy-2-butene[2][3][4] | (E)-But-2-ene-1,4-diyl diacetate, trans-1,4-Diacetoxy-2-butene[5][6] |

| CAS Number | 25260-60-0[2][3][4] | 18621-75-5[5] or 1576-98-3[6] |

| Molecular Formula | C₈H₁₂O₄[2][3][4] | C₈H₁₂O₄[5][6] |

| Molecular Weight | 172.18 g/mol [2][3][4] | 172.18 g/mol [5][6] |

| Appearance | Colorless to pale yellow liquid[2][3][7] | Colorless liquid[6] |

| Melting Point | Not specified (liquid at room temp) | 14-16 °C[6] |

| Boiling Point | 120-121 °C at 18 mmHg[2][7][8][9] | 114 °C at 9 mmHg[6] |

| Density | 1.08 g/mL at 25 °C[2][3][8][9] | ~1.084 g/cm³[6] |

| Refractive Index | ~1.443 (n20/D)[3][7][9] | Not specified |

| Solubility | Not miscible in water; soluble in organic solvents[2][3][7] | Soluble in ethanol, ether[6] |

| Flash Point | >110 °C[2][7] or 113 °C[3] | Not specified |

Spectroscopic Data for Isomer Identification

Spectroscopic techniques are indispensable for distinguishing between the cis and trans isomers.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance spectra provide clear differentiation. For cis-but-2-ene-1,4-diyl diacetate, the key signals are:

-

δ ≈ 5.64 ppm: A multiplet corresponding to the two vinylic protons (-CH=CH-).

-

δ ≈ 4.57 ppm: A doublet for the four methylene protons (-O-CH₂-).

-

δ ≈ 1.96 ppm: A singlet for the six methyl protons of the acetate groups (-C(O)-CH₃).[10] The coupling constants between the vinylic protons are characteristically different for the cis and trans isomers, although specific values for the trans isomer were not detailed in the available resources.

-

-

Infrared (IR) Spectroscopy: The IR spectrum for both isomers will show characteristic strong C=O stretching vibrations for the ester groups (typically around 1740 cm⁻¹) and C-O stretching vibrations. The out-of-plane C-H bending vibration for the double bond can be diagnostic: trans alkenes typically show a strong band around 960-990 cm⁻¹, while cis alkenes show a broader band around 675-730 cm⁻¹.

-

Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak corresponding to their shared molecular weight (172.18 g/mol ).[5][11] However, fragmentation patterns may show subtle differences.

Chemical Properties and Differential Reactivity

The stereochemistry of the isomers is the primary driver of their distinct chemical reactivity. The higher ground-state energy of the cis isomer makes it a more willing participant in reactions that relieve its steric strain.[1]

Key Application: Olefin Cross-Metathesis

A powerful carbon-carbon bond-forming reaction, olefin metathesis, showcases the most significant difference in reactivity between the two isomers.

Core Insight: cis-But-2-ene-1,4-diyl diacetate is highly reactive in ruthenium-catalyzed cross-metathesis, while the trans isomer is significantly less reactive.[1][10][12]

Mechanistic Rationale: The reaction proceeds through a metallacyclobutane intermediate. The geometry of the trans isomer sterically hinders the formation of this critical four-membered ring with the ruthenium catalyst, effectively stalling the catalytic cycle.[1][10][12] This disparity allows for the selective synthesis of valuable α,ω-difunctionalized compounds from the cis isomer, which are useful as monomers for sustainable polymers.[10][12][13]

Caption: Ruthenium-catalyzed cross-metathesis workflow.

Exemplary Protocol: Cross-Metathesis of Methyl Oleate and cis-But-2-ene-1,4-diyl diacetate [10]

-

Preparation: Charge a flame-dried Schlenk tube with methyl oleate (1 equiv) and cis-but-2-ene-1,4-diyl diacetate (2–10 equiv).

-

Solvent Addition: Dilute the mixture with an appropriate solvent, such as toluene.

-

Catalyst Addition: Add the solid ruthenium metathesis catalyst (e.g., a Schiff base ruthenium catalyst, 0.1–2.0 mol %). For certain catalysts, an additive like phenyltrichlorosilane may be required.

-

Reaction: Stir the reaction mixture magnetically at a controlled temperature (e.g., 20–50 °C) for the specified time (e.g., 1–9 hours).

-

Work-up and Analysis: Quench the reaction and analyze the conversion and product yield using techniques like Gas Chromatography (GC) or NMR.

Other Key Transformations

-

Hydrolysis: Both isomers can be hydrolyzed under acidic or basic conditions to yield their respective diols, cis- or trans-2-butene-1,4-diol. This reversible protection makes them valuable in multi-step syntheses where the free hydroxyl groups of the diol might interfere with other reagents, such as in metathesis.[14]

-

Diels-Alder Reaction: The isomers act as stereospecific dienophiles. The cis isomer will react with a diene to form a cis-adduct, while the trans isomer will yield a trans-adduct, allowing for precise stereochemical control in cycloaddition reactions.[1]

-

Pyrolysis: The cis isomer can undergo pyrolysis to generate 1-acetoxy-1,3-butadiene, a useful diene for subsequent cycloaddition reactions.[1]

-

Hydrogenation: The double bond in both isomers can be catalytically hydrogenated to produce the corresponding saturated derivative, butane-1,4-diyl diacetate.[14]

Synthesis of the Isomers

A common and stereocontrolled method to synthesize the cis isomer begins with 2-butyne-1,4-diol.[3]

Caption: Two-step synthesis of the cis isomer.

Protocol: Synthesis of cis-But-2-ene-1,4-diyl diacetate [3]

Step 1: Selective Hydrogenation to cis-2-Butene-1,4-diol

-

Setup: In a hydrogenation flask, dissolve 2-butyne-1,4-diol in a suitable solvent like methanol.

-

Catalyst: Add a catalytic amount of a poisoned palladium catalyst, such as Lindlar's catalyst.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon) while stirring vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC to ensure the reaction stops after the formation of the cis-alkene without over-reduction to the alkane.

-

Work-up: Upon completion, filter off the catalyst and remove the solvent under reduced pressure to yield cis-2-butene-1,4-diol.

Step 2: Esterification to cis-But-2-ene-1,4-diyl diacetate

-

Setup: Dissolve the cis-2-butene-1,4-diol from Step 1 in a solvent such as dichloromethane, and add a base like pyridine.

-

Acylation: Cool the mixture in an ice bath and slowly add acetic anhydride.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quenching & Extraction: Quench the reaction with an acid wash (e.g., 1 M HCl) and perform a standard aqueous work-up, washing sequentially with water, saturated sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate. Purify the crude product by vacuum distillation to obtain pure cis-but-2-ene-1,4-diyl diacetate.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be observed.

-

Hazards: These compounds are irritating to the eyes, skin, and respiratory system.[2][15] The diol precursor, cis-2-butene-1,4-diol, is considered harmful if swallowed and may cause organ damage through prolonged exposure.[16]

-

Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and tightly fitting safety goggles.[8][17]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes and prevent inhalation of vapors.[15]

-

Storage: Store containers in a dry, cool, and well-ventilated place, tightly sealed.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and halogens.[3][15]

Conclusion

cis- and trans-but-2-ene-1,4-diyl diacetate are more than just geometric isomers; they are distinct chemical entities with unique properties that can be strategically leveraged in synthesis. The higher reactivity of the cis isomer, particularly in olefin metathesis, makes it an invaluable precursor for producing advanced polymer monomers from renewable resources. The thermodynamic stability and stereochemical predictability of the trans isomer make it a reliable component in other transformations like cycloadditions.

A thorough understanding of the causal link between their three-dimensional structure and their chemical behavior is essential for the modern synthetic chemist. By appreciating these nuances, researchers can unlock the full potential of these versatile C4 building blocks, enabling more efficient, selective, and innovative chemical design in drug development and materials science.

References

-

cis-2-Butene-1,4-diol diacetate - ChemBK. (2024). ChemBK. [Link]

-

The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (n.d.). Beilstein Journals. [Link]

-

The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2013). National Institutes of Health (NIH). [Link]

-

This compound | C8H12O4 | CID 638131. (n.d.). PubChem. [Link]

-

SAFETY DATA SHEET for cis-2-Butene-1,4-diol. (2012). [Link]

-

trans-2-Butene-1,4-diol | C4H8O2 | CID 175854. (n.d.). PubChem. [Link]

-

2-Butene-1,4-diol diacetate | C8H12O4 | CID 140402. (n.d.). PubChem. [Link]

-

cis-2-butene-1,4-diol. (n.d.). Stenutz. [Link]

-

The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups. (2025). ResearchGate. [Link]

-

2-Butene-1,4-diol, diacetate. (n.d.). NIST WebBook. [Link]

-

(E)-But-2-ene-1,4-diyl diacetate. (2024). ChemBK. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chembk.com [chembk.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C8H12O4 | CID 638131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. cis-1,4-Diacetoxy-2-butene 95 25260-60-0 [sigmaaldrich.com]

- 10. BJOC - The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups [beilstein-journals.org]

- 11. 2-Butene-1,4-diol diacetate | C8H12O4 | CID 140402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. echemi.com [echemi.com]

CAS numbers for (Z)- and (E)-isomers of But-2-ene-1,4-diyl diacetate

An In-Depth Technical Guide to the (Z)- and (E)-Isomers of But-2-ene-1,4-diyl diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the geometric isomers of this compound: the (Z)-isomer (cis) and the (E)-isomer (trans). These compounds serve as versatile building blocks and key intermediates in advanced organic synthesis. This document delineates their unique identifiers, physicochemical properties, stereoselective synthesis protocols, and applications, with a focus on providing actionable insights for laboratory and development settings. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to be an essential resource for professionals in the chemical and pharmaceutical sciences.

Isomer Identification and Physicochemical Properties

The stereochemistry of this compound profoundly influences its reactivity and physical properties. Accurate identification is paramount for successful application in synthesis. The Chemical Abstracts Service (CAS) has assigned unique registry numbers to each isomer, which are the definitive identifiers in research and commerce.

| Identifier | (Z)-But-2-ene-1,4-diyl diacetate | (E)-But-2-ene-1,4-diyl diacetate |

| Structure | C/C=C\C | C/C=C/C |

| CAS Number | 25260-60-0[1][2][3] | 1576-98-3[4][5] |

| Synonyms | cis-1,4-Diacetoxy-2-butene[2][3], cis-2-Butene-1,4-diol Diacetate[1] | trans-1,4-Diacetoxy-2-butene[5], 1,4-Diacetoxy-trans-2-butene[5] |

| IUPAC Name | [(Z)-4-acetyloxybut-2-enyl] acetate[6] | [(E)-4-acetyloxybut-2-enyl] acetate[5] |

A non-specific CAS number, 18621-75-5, is also used for this compound when the isomeric configuration is not specified[5][7][8].

The fundamental properties of these isomers are summarized below. Data for the (E)-isomer is more readily available in public databases.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₄ | [1][4] |

| Molecular Weight | 172.18 g/mol | [1][4] |

| (E)-Isomer Boiling Point | 114 °C (at 9 Torr) | [4] |

| (E)-Isomer Melting Point | 14-16 °C | [4] |

| (E)-Isomer Density | 1.0842 g/cm³ | [4] |

Synthesis and Reaction Chemistry

The stereoselective synthesis of either the (Z)- or (E)-isomer is critical for their use in targeted chemical transformations. The choice of synthetic route depends on the desired stereochemical outcome and the available precursors.

Synthesis of (Z)-But-2-ene-1,4-diyl diacetate

The synthesis of the thermodynamically less stable (Z)-isomer requires methods that can precisely control the geometry of the double bond.

A. Palladium-Catalyzed Acyloxylation: A highly effective method involves the palladium-catalyzed decarboxylative acyloxylation of vinyl ethylene carbonates with various carboxylic acids. This protocol is noted for its mild conditions and excellent stereoselectivity, providing a direct route to (Z)‐2‐butene‐1,4‐diol monoesters, which can be further acylated to the diacetate.[9]

B. Palladium-Catalyzed Addition to Alkynes: An alternative route involves the palladium-catalyzed addition of alkylboronic acids to but-2-yne-1,4-diyl diacetate (CAS 1573-17-7)[10]. This reaction proceeds to form the desired 2-substituted (Z)-but-2-ene-1,4-diyl diacetates[11]. The choice of catalyst and reaction conditions is crucial to ensure high cis-selectivity.

Caption: Palladium-catalyzed synthesis of the (Z)-isomer.

Synthesis of (E)-But-2-ene-1,4-diyl diacetate

The (E)-isomer is generally more thermodynamically stable, and its synthesis can often be achieved through more conventional methods.

Experimental Protocol: Acetylation of 1,4-Butanediol A common method for preparing the (E)-isomer is through the reaction of 1,4-butanediol with acetic anhydride in the presence of an alkaline catalyst[4]. The specific geometry of the butanediol precursor (i.e., (E)-but-2-ene-1,4-diol) will dictate the final product stereochemistry.

-

Reaction Setup: Charge a reaction vessel with (E)-but-2-ene-1,4-diol and a suitable solvent.

-

Catalyst Addition: Introduce an alkaline catalyst (e.g., pyridine or a tertiary amine) to the mixture.

-

Acylation: Add acetic anhydride dropwise to the cooled reaction mixture.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, quench the reaction, perform an aqueous workup to remove excess reagents and catalyst, and purify the crude product via distillation or chromatography to yield (E)-But-2-ene-1,4-diyl diacetate.

Isomerization Reactions

The conversion between isomers is also a relevant transformation. Studies have shown that the (Z)-isomer can be isomerized to the (E)-form using ruthenium-based olefin metathesis catalysts, such as Grubbs and Hoveyda-Grubbs catalysts[12]. This transformation highlights the greater thermodynamic stability of the (E)-isomer.

Spectroscopic Characterization

Unambiguous characterization of the isomers is achieved through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools. The coupling constants (J-values) of the vinylic protons in ¹H NMR are characteristic: larger J-values are typically observed for the trans-(E)-isomer compared to the cis-(Z)-isomer.

-

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibration for the trans C=C bond in the (E)-isomer typically appears as a strong band around 960-980 cm⁻¹, which is absent in the (Z)-isomer. Both isomers will show strong C=O stretching bands for the acetate groups.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, which are identical for both isomers, confirming the composition C₈H₁₂O₄[5].

Public databases like PubChem offer spectral data for this compound, which can serve as a reference[5].

Applications in Research and Drug Development

While direct pharmaceutical applications of these diacetates are not prominent, their role as intermediates is significant. They are derived from but-2-ene-1,4-diol, a versatile compound used in the synthesis of pharmaceuticals, plasticizers, and resins[13].

-

Synthetic Intermediates: The diacetate functional groups are excellent leaving groups in palladium-catalyzed allylic substitution reactions, enabling the introduction of a wide range of nucleophiles. The stereochemistry of the starting diacetate allows for precise control over the stereochemical outcome of the product.

-

Precursors to Bioactive Molecules: (Z)-2-butene-1,4-diol monoesters are key intermediates in organic synthesis[11]. The diacetates can be selectively deacylated, often using enzymatic methods with lipases, to produce these valuable mono-functionalized synthons[14]. This enzymatic regioselectivity is a powerful tool for creating complex molecules from simple, symmetric precursors.

-

Diversification of Molecular Scaffolds: The ability to synthesize both (Z) and (E) isomers provides access to a diverse range of molecular geometries, which is crucial in drug discovery for probing interactions with biological targets.

Safety and Handling

Proper handling is essential to ensure laboratory safety.

-

Storage: Store in a cool, dry place away from ignition sources and high temperatures, preferably in a tightly sealed container[2][4].

-

Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, or direct skin contact[4].

-

Hazard Classification: The (Z)-isomer is associated with the GHS07 pictogram, indicating it can be a skin irritant[1].

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and up-to-date safety information.

References

-

(E)-But-2-ene-1,4-diyl diacetate. ChemBK. [Link]

-

Preparation of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 a) and... ResearchGate. [Link]

-

Hydrolysis of 2-substituted (Z)-but-2-ene-1,4-diyl diacetates 3 in the presence of PPL a). ResearchGate. [Link]

-

This compound | C8H12O4 | CID 638131. PubChem. [Link]

-

Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. ResearchGate. [Link]

-

(2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0. Chemsrc. [Link]

-

The consumption (A/A0) of (Z)-but-2-ene-1,4-diyl diacetate (c0 = 55.2...). ResearchGate. [Link]

-

2-Butyne-1,4-diol, diacetate. NIST WebBook. [Link]

-

Chemo‐, Regio‐ and Stereoselective Preparation of (Z)‐2‐Butene‐1,4‐Diol Monoesters via Pd‐Catalyzed Decarboxylative Acyloxylation. ResearchGate. [Link]

-

(2z)-but-2-ene-1,4-diyl diacetate (C8H12O4). PubChemLite. [Link]

-

The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries. Medium. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (Z)-But-2-ene-1,4-diyl diacetate - CAS:25260-60-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. (2Z)-2-Butene-1,4-diyl diacetate | CAS#:25260-60-0 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H12O4 | CID 638131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - (2z)-but-2-ene-1,4-diyl diacetate (C8H12O4) [pubchemlite.lcsb.uni.lu]

- 7. parchem.com [parchem.com]

- 8. 18621-75-5・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Butyne-1,4-diol, diacetate [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Applications and Safety Considerations of 2-Butene-1,4-diol in Various Industries_Chemicalbook [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (Z)-1,4-But-2-ene Diols from Vinyl-Substituted Cyclic Carbonates

Introduction: The Strategic Importance of (Z)-1,4-But-2-ene Diols in Modern Synthesis

Acyclic (Z)-configured 1,4-diols are highly valuable and versatile building blocks in organic synthesis. Their unique stereochemical arrangement provides a powerful platform for the construction of complex molecular architectures, finding critical applications in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] These scaffolds serve as key precursors for a variety of important structural motifs, including vinylcyclopropanes, vinyl glycinols, and lactones.[3] The controlled installation of the (Z)-alkene geometry is paramount, as it dictates the stereochemical outcome of subsequent transformations, yet it remains a significant challenge due to the thermodynamic preference for the (E)-isomer.[4] This guide provides an in-depth exploration of a highly efficient and stereoselective palladium-catalyzed methodology for the synthesis of (Z)-1,4-but-2-ene diols from readily accessible vinyl-substituted cyclic carbonates, with a focus on the underlying mechanistic principles, practical experimental protocols, and applications for research scientists and drug development professionals.

Core Principles: Palladium-Catalyzed Decarboxylative Ring-Opening

The cornerstone of this methodology is a palladium-catalyzed decarboxylative reaction of vinyl-substituted cyclic carbonates, where water serves as a mild and readily available nucleophile.[5] This transformation is characterized by its operational simplicity, high yields, and exceptional (Z)-selectivity, proceeding under ambient conditions without the need for stringent inert atmospheres or specialized additives.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-defined catalytic cycle, initiated by the coordination of a Pd(0) species to the vinyl cyclic carbonate. This is followed by oxidative addition to form a π-allylpalladium intermediate, with concomitant release of carbon dioxide. The subsequent nucleophilic attack by water and reductive elimination furnishes the desired (Z)-1,4-but-2-ene diol and regenerates the active Pd(0) catalyst.

The remarkable (Z)-selectivity of this reaction is attributed to the influence of hyperconjugation within the catalytic intermediate formed after decarboxylation.[5] This electronic interaction dictates the stereochemical outcome of the nucleophilic attack, favoring the formation of the thermodynamically less stable (Z)-isomer.

Figure 1: Simplified catalytic cycle for the palladium-catalyzed synthesis of (Z)-1,4-but-2-ene diols.

Experimental Protocols: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of (Z)-1,4-but-2-ene diols, based on established and validated procedures.

Materials and Methods

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this transformation.

-

Solvent: Anhydrous dimethylformamide (DMF) is the solvent of choice.

-

Nucleophile: Deionized water.

-

Substrates: Vinyl-substituted cyclic carbonates can be synthesized from the corresponding vinyl epoxides and carbon dioxide or other carbonating agents.[6]

General Procedure for the Synthesis of (Z)-1,4-But-2-ene Diols

-

To a clean, dry reaction vessel equipped with a magnetic stir bar, add the vinyl-substituted cyclic carbonate (1.0 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

-

Add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of 0.1 M.

-

Add deionized water (1.5 equiv).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-1,4-but-2-ene diol.

Substrate Scope and Performance

A key advantage of this palladium-catalyzed methodology is its broad substrate scope, accommodating a wide range of functional groups on the vinyl-substituted cyclic carbonate.

| Entry | Substituent (R) on Vinyl Carbonate | Product | Yield (%) | Z:E Ratio |

| 1 | Phenyl | 1a | 95 | >99:1 |

| 2 | 4-Chlorophenyl | 1b | 92 | >99:1 |

| 3 | 4-Methoxyphenyl | 1c | 96 | >99:1 |

| 4 | 2-Thienyl | 1d | 88 | >99:1 |

| 5 | Cyclohexyl | 1e | 85 | >99:1 |

| 6 | n-Butyl | 1f | 82 | >99:1 |

Table 1: Representative substrate scope and yields for the palladium-catalyzed synthesis of (Z)-1,4-but-2-ene diols. Data compiled from representative literature.[5]

Characterization of (Z)-1,4-But-2-ene Diols

The synthesized diols can be thoroughly characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The protons on the double bond of the (Z)-isomer typically appear as a multiplet in the range of δ 5.5-6.0 ppm. The diastereotopic methylene protons adjacent to the hydroxyl groups often exhibit distinct signals.

-

¹³C NMR Spectroscopy: The olefinic carbons of the (Z)-isomer typically resonate around δ 128-135 ppm.

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups. A peak around 1650 cm⁻¹ corresponds to the C=C stretching of the (Z)-alkene.

Applications in Drug Development and Complex Molecule Synthesis

The stereochemically defined (Z)-1,4-but-2-ene diols are valuable intermediates in the synthesis of biologically active molecules. For instance, they can serve as precursors for the synthesis of certain antiviral and anticancer agents.[1] The diol functionality allows for further synthetic manipulations, such as oxidation to lactones or conversion to other functional groups, enabling the construction of complex molecular frameworks. One notable application is in the synthesis of β-aryl-γ-butyrolactones, which are present in a number of natural products with interesting biological activities.[5]

Troubleshooting and Considerations

-

Low Yields: Incomplete conversion may be due to catalyst deactivation. Ensure the use of high-purity catalyst and anhydrous solvent. If the issue persists, a slight increase in catalyst loading or reaction temperature may be beneficial.

-

Formation of (E)-isomer: While the reaction is highly (Z)-selective, the formation of the (E)-isomer can occur. This may be influenced by the ligand on the palladium catalyst. Screening of different phosphine ligands can sometimes improve the stereoselectivity.

-

Side Reactions: Potential side reactions include the formation of regioisomeric products. Careful control of reaction conditions, particularly temperature, can help minimize these unwanted byproducts.

Conclusion and Future Outlook

The palladium-catalyzed stereoselective synthesis of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonates represents a powerful and practical tool for organic chemists. Its operational simplicity, broad substrate scope, and high stereoselectivity make it an attractive method for accessing these valuable synthetic intermediates. Future research in this area may focus on the development of enantioselective variants of this reaction, further expanding its utility in the synthesis of chiral molecules for the pharmaceutical and agrochemical industries. The exploration of other transition metal catalysts for this transformation could also unveil novel reactivity and selectivity patterns.

References

- Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. Angewandte Chemie International Edition, 2016, 55(37), 11037-11040. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.201603638]

- Catalytic synthesis of (Z)‐but‐2‐ene‐1,4‐diol monoesters (pathways...). ResearchGate. [URL: https://www.researchgate.net/figure/Catalytic-synthesis-of-Z-but-2-ene-1-4-diol-monoesters-pathways-a-c-and-This-Work_fig2_359185448]

- Palladium-Catalyzed Arylation of the THP Derivative of (Z)-2-Butene-1,4-diol with Arenediazonium Salts and the Synthesis of β-Aryl-γ-butyrolactones. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/173.shtm]

- Palladium-Catalyzed Stereoselective (3 + 2) Cycloaddition of Vinylethylene Carbonates with Cyclic N-Sulfonyl Ketimines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01502a]

- Organocatalytic synthesis of vinylene carbonates. ResearchGate. [URL: https://www.researchgate.

- Synergistic Pd/Cu Catalyzed Allylation of Cyclic Ketimine Esters with Vinylethylene Carbonates: Enantioselective Construction of... Advanced Synthesis & Catalysis. [URL: https://application.wiley-vch.de/books/sample/3527349278_c01.pdf]

- Palladium-catalyzed coupling of allylic carbonates and vinyl epoxides with organosilanes. OSTI.GOV. [URL: https://www.osti.gov/biblio/250131]

- Highly Efficient Catalytic Formation of (Z)-1,4-But-2-ene Diols Using Water as a Nucleophile. SciSpace. [URL: https://typeset.